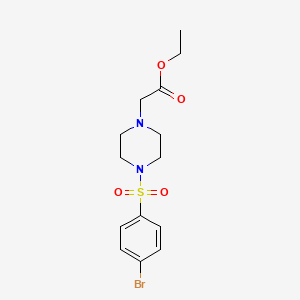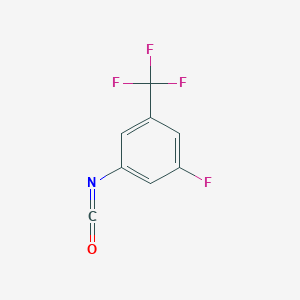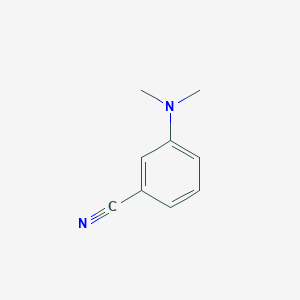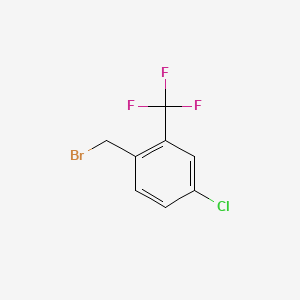
4-Chloro-2-(trifluoromethyl)benzyl bromide
Vue d'ensemble
Description
4-Chloro-2-(trifluoromethyl)benzyl bromide is a useful building block in organic synthesis . It is used in the synthesis of 1-(Substituted benzyl)-2-substituted-5,6-dichlorobenzimidazoles with antiviral activities . It is also used to prepare 2-[(4-diarylmethoxy)phenyl]benzimidazoles as potent inhibitors of hepatitis C virus NS5B polymerase .
Molecular Structure Analysis
The molecular formula of 4-Chloro-2-(trifluoromethyl)benzyl bromide is C8H5BrClF3 . The molecular weight is 273.48 . The SMILES string representation is ClC1=CC(C(F)(F)F)=C(CBr)C=C1 .Chemical Reactions Analysis
While specific chemical reactions involving 4-Chloro-2-(trifluoromethyl)benzyl bromide are not detailed in the search results, it is used in the synthesis of various compounds. For instance, it is used in the synthesis of 1-(Substituted benzyl)-2-substituted-5,6-dichlorobenzimidazoles .Physical And Chemical Properties Analysis
4-Chloro-2-(trifluoromethyl)benzyl bromide is a solid . Unfortunately, the search results do not provide more detailed physical and chemical properties.Applications De Recherche Scientifique
Organic Synthesis
4-Chloro-2-(trifluoromethyl)benzyl bromide: is a valuable reagent in organic synthesis. It is used to introduce the benzyl protecting group in the synthesis of sensitive molecules. This compound can undergo nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles, allowing for the construction of complex molecules . It’s also utilized in the synthesis of various benzimidazole derivatives , which have significant antiviral activities .
Medicinal Chemistry
In medicinal chemistry, this compound serves as a precursor for the development of hepatitis C virus NS5B polymerase inhibitors . These inhibitors are crucial in the treatment of hepatitis C, a disease affecting millions worldwide. The compound’s ability to participate in the formation of benzimidazoles makes it a key player in creating new therapeutic agents.
Polymer Research
The role of 4-Chloro-2-(trifluoromethyl)benzyl bromide in polymer research is less direct but still significant. As a building block, it can be used to modify the properties of polymers, potentially leading to materials with unique characteristics like increased resistance to heat or chemical degradation .
Material Science
In material science, this compound’s derivatives can be used to create new materials with potential applications in electronics, coatings, and nanotechnology. Its ability to form strong carbon-fluorine bonds can lead to the development of materials with exceptional stability and unique electronic properties .
Biochemistry
In biochemistry, 4-Chloro-2-(trifluoromethyl)benzyl bromide can be used to modify peptides and proteins. By attaching this compound to biomolecules, researchers can study the structure and function of these molecules in greater detail, leading to a better understanding of biological processes .
Environmental Applications
While direct environmental applications of 4-Chloro-2-(trifluoromethyl)benzyl bromide are not well-documented, its derivatives could be used in the development of environmental sensors or as intermediates in the synthesis of compounds designed to break down pollutants .
Safety And Hazards
Propriétés
IUPAC Name |
1-(bromomethyl)-4-chloro-2-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClF3/c9-4-5-1-2-6(10)3-7(5)8(11,12)13/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFFCKOROEHFKQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(F)(F)F)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClF3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80392995 | |
| Record name | 4-CHLORO-2-(TRIFLUOROMETHYL)BENZYL BROMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80392995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-(trifluoromethyl)benzyl bromide | |
CAS RN |
886496-75-9 | |
| Record name | 4-CHLORO-2-(TRIFLUOROMETHYL)BENZYL BROMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80392995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




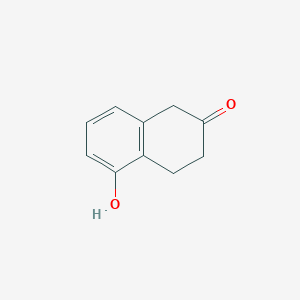
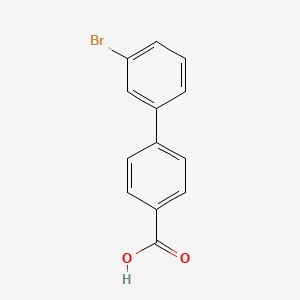

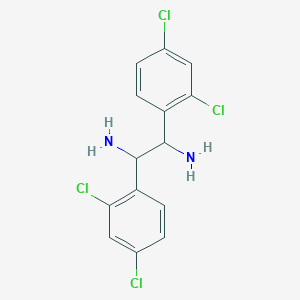
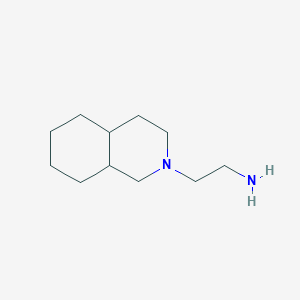
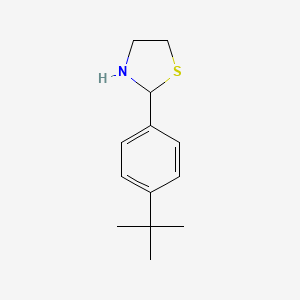
![2-[(4-methyl-2-oxo-2H-chromen-6-yl)oxy]propanoic acid](/img/structure/B1335894.png)
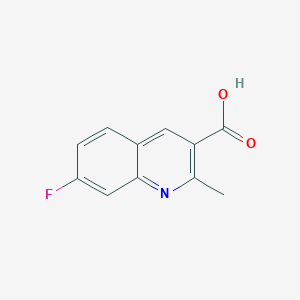
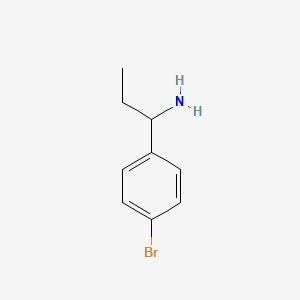
![Methyl 3H-imidazo[4,5-B]pyridine-7-carboxylate](/img/structure/B1335904.png)
